Stearolic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

9-Octadecynoic acid can be synthesized through various methods. One common approach involves the partial hydrogenation of oleic acid (9-octadecenoic acid) using a catalyst such as ruthenium-tin-alumina (Ru-Sn-Al2O3) . The reaction conditions, including the sequence of metal incorporation onto the catalyst, significantly affect the catalytic behavior and the preservation of the unsaturated bond .

Industrial Production Methods

Industrial production of 9-octadecynoic acid typically involves the use of advanced catalytic processes to ensure high yield and purity. The sol-gel method is often employed to incorporate metal particles onto the catalyst, resulting in finely and evenly distributed particles that enhance the catalytic activity and selectivity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

9-Octadecinsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff zu der Verbindung, was zur Bildung von Oxiden führt.

Reduktion: Diese Reaktion beinhaltet die Entfernung von Sauerstoff oder die Zugabe von Wasserstoff, was zur Bildung reduzierter Produkte führt.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von 9-Octadecinsäure verwendet werden, umfassen Wasserstoffgas für Reduktionsreaktionen und Sauerstoff oder Oxidationsmittel für Oxidationsreaktionen. Die Reaktionsbedingungen, wie Temperatur und Druck, werden sorgfältig kontrolliert, um die gewünschten Produkte zu erhalten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von 9-Octadecinsäure gebildet werden, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. So kann die Hydrierung von 9-Octadecinsäure 9-Octadecen-1-ol produzieren, ein wertvolles Zwischenprodukt bei der Synthese verschiedener Chemikalien .

Wissenschaftliche Forschungsanwendungen

Biological and Medicinal Applications

Inhibition of Tumor Growth

Research has demonstrated that stearolic acid exhibits significant anti-cancer properties. A study involving rat and human tumor cell lines found that this compound inhibited the colony-forming ability of four out of five rat and two human tumor continuous cell lines in vitro. In vivo studies indicated that subcutaneous injections of this compound prevented tumor development in rats induced with mammary carcinoma by nitroso-methyl urea. The treatment resulted in a notable decrease in tumor incidence compared to control groups .

Mechanism of Action

The mechanism behind the anti-tumor effects of this compound may be linked to its influence on membrane rigidity and lipid composition within cells. The ratio of stearic to oleic acids in erythrocyte membranes was significantly altered in tumor-bearing rats, suggesting that this compound may restore normal lipid profiles, thereby inhibiting malignant transformations .

Research Applications

Bioorthogonal Chemistry

this compound has been utilized as a bioorthogonal probe in lipid research. A study highlighted its effectiveness in live-cell imaging, allowing researchers to track lipid uptake by dendritic cells without inducing toxicity. This application is particularly valuable for studying lipid dynamics and protein modifications during immune responses .

Lipid Dynamics Studies

In spin-label studies involving yeast mutants deficient in unsaturated fatty acids, this compound was shown to affect the molecular motion of lipid alkyl chains. The results indicated that the presence of triple bonds and cis double bonds inhibits the ordered packing of lipid chains, which is crucial for understanding membrane fluidity and function .

Nutritional and Dietary Applications

Potential Health Benefits

this compound has been associated with various health benefits due to its unique fatty acid profile. It is suggested that it may play a role in metabolic regulation, particularly concerning insulin sensitivity. Studies have indicated that higher ratios of oleic to stearic acids correlate with metabolic health markers, suggesting that dietary inclusion of this compound could be beneficial for managing obesity-related conditions .

Industrial Applications

Use in Cosmetics and Personal Care Products

Due to its emollient properties, this compound is being explored for use in cosmetics and personal care products. Its ability to modify the texture and stability of formulations makes it an attractive ingredient for enhancing skin feel and product performance.

Data Tables

Case Studies

- Tumor Inhibition Study : In a controlled experiment with rat models, weekly injections of this compound led to a significant reduction in tumor development rates compared to untreated controls, highlighting its potential as an anti-cancer agent .

- Live-Cell Imaging Application : Researchers successfully utilized this compound as a bioorthogonal probe to visualize lipid dynamics within live cells, demonstrating its utility in advanced imaging techniques .

- Nutritional Impact Assessment : A cohort study examining the oleic/stearic acid ratio among Japanese subjects found correlations between dietary fatty acid profiles and metabolic health markers, suggesting dietary implications for this compound consumption .

Wirkmechanismus

Der Wirkungsmechanismus von 9-Octadecinsäure beinhaltet die Wechselwirkung mit molekularen Zielstrukturen und -wegen innerhalb von Zellen. Die Verbindung kann verschiedene chemische Reaktionen eingehen, wie z. B. Oxidation und Reduktion, die ihre biologische Aktivität und Wirksamkeit beeinflussen können . Die spezifischen molekularen Zielstrukturen und -wege, die an ihrem Wirkungsmechanismus beteiligt sind, werden noch untersucht und können je nach Anwendung und Kontext variieren.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den Verbindungen, die 9-Octadecinsäure ähneln, gehören:

9-Octadecensäure (Ölsäure): Diese Verbindung hat eine Doppelbindung zwischen dem neunten und zehnten Kohlenstoffatom anstelle einer Dreifachbindung.

Elaidinsäure: Dies ist das trans-Isomer der Ölsäure und hat ähnliche chemische Eigenschaften.

Einzigartigkeit

9-Octadecinsäure ist aufgrund des Vorhandenseins einer Dreifachbindung in ihrer Struktur einzigartig, die im Vergleich zu ihren Gegenstücken mit Doppelbindungen unterschiedliche chemische Eigenschaften und Reaktivität verleiht. Diese Einzigartigkeit macht sie in verschiedenen chemischen und industriellen Anwendungen wertvoll .

Biologische Aktivität

Stearolic acid, a monounsaturated fatty acid derived from stearic acid, has garnered interest for its potential biological activities, particularly in the context of human health and disease prevention. This article reviews the biological activity of this compound, focusing on its effects on mitochondrial function, cancer inhibition, and skin applications.

1. Mitochondrial Function and Metabolism

Recent studies have highlighted the role of stearic acid (C18:0) in regulating mitochondrial dynamics and metabolism. A clinical study demonstrated that dietary intake of stearic acid leads to significant changes in mitochondrial morphology and function. Specifically, ingestion of C18:0 resulted in mitochondrial fusion within three hours, indicating a rapid physiological response to this fatty acid. Furthermore, increased levels of fatty acid beta-oxidation were observed, as evidenced by a drop in circulating long-chain acylcarnitines post-ingestion .

Table 1: Effects of Stearic Acid on Mitochondrial Function

| Parameter | Effect |

|---|---|

| Mitochondrial Fusion | Increased post-ingestion |

| Circulating Acylcarnitines | Decreased levels observed |

| Oxygen Consumption | Elevated following C18:0 intake |

This study suggests that stearic acid plays a critical role as a signaling molecule that may influence lipid metabolism and mitochondrial health.

2. Anticancer Properties

The anticancer potential of stearic acid has been explored through various research efforts. One significant study indicated that stearic acid inhibited the colony-forming ability of several tumor cell lines in vitro. In vivo experiments using rat models demonstrated that subcutaneous injections of stearic acid significantly reduced tumor development induced by carcinogens .

Case Study: Inhibition of Tumor Development

- Model : Rat mammary carcinoma induced by nitroso-methyl urea (NMU)

- Treatment : Weekly injections of stearic acid

- Outcome :

- Tumor-free survival in treated rats (11 out of 19)

- All control rats developed tumors by week 16

These findings support the hypothesis that stearic acid may exert protective effects against cancer progression.

3. Skin Applications

Stearic acid has also been utilized in developing nanoparticles for skin applications. Research indicates that solid lipid nanoparticles (SLN) formulated with stearic acid exhibited favorable characteristics for topical delivery systems. The stability and compatibility of these formulations were evaluated through various tests, showing promise for enhancing skin hydration and delivering active compounds effectively .

Table 2: Characteristics of Stearic Acid-Based Nanoparticles

| Formulation Type | Size (nm) | Stability (Days) | Skin Compatibility |

|---|---|---|---|

| SLN_2 | 198 ± 35 | Stable up to 90 | High |

| NLC_2 | 202 ± 30 | Stable up to 30 | Moderate |

| NLC_3 | 340 ± 49 | Unstable after 30 | Low |

The versatility of stearic acid in cosmetic formulations highlights its potential as a functional ingredient for improving skin health.

Eigenschaften

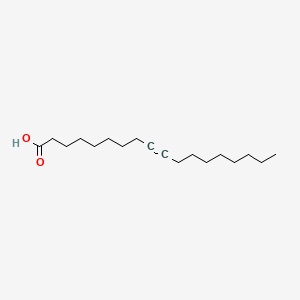

IUPAC Name |

octadec-9-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-8,11-17H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTIBVZDHOMOKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC#CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198647 | |

| Record name | 9-Stearolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506-24-1 | |

| Record name | 9-Octadecynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Stearolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Stearolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadec-9-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEAROLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M9KFA3WKU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.